(1S,2S)-(-)-1-Phenylpropylene oxide

Description

Contextual Significance of Chiral Epoxides in Advanced Organic Chemistry

Chiral epoxides are a crucial class of three-membered heterocyclic compounds that hold a significant position in the field of advanced organic chemistry. Their importance stems from their stereospecific nature, meaning they exist as non-superimposable mirror images known as enantiomers. atlasofscience.org This chirality is a fundamental aspect of many biological molecules, and therefore, the ability to synthesize and manipulate chiral compounds is paramount in medicinal chemistry and materials science. atlasofscience.org Epoxidation, the process of forming an epoxide ring from an alkene, is a key transformation in organic synthesis. numberanalytics.com When this reaction is carried out in a way that produces a specific enantiomer in excess, it is termed asymmetric epoxidation, a powerful tool for creating stereochemically complex molecules. acs.org The inherent ring strain of epoxides makes them highly reactive towards nucleophilic ring-opening reactions, allowing for the introduction of various functional groups with a high degree of stereocontrol. This reactivity makes chiral epoxides valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comcymitquimica.com

Research Landscape of (1S,2S)-(-)-1-Phenylpropylene Oxide

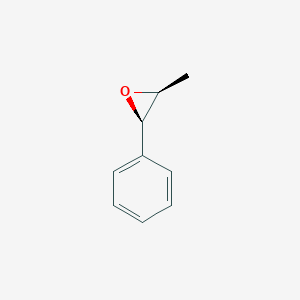

This compound, also known as (2S,3S)-(-)-2-Methyl-3-phenyloxirane, is a specific chiral epoxide that has garnered attention within the research community. sigmaaldrich.comscbt.com Its structure, featuring a phenyl group and a methyl group attached to the oxirane ring, provides a platform for investigating stereoselective reactions. cymitquimica.com Research involving this compound often focuses on its synthesis via asymmetric epoxidation methods and its subsequent use as a chiral building block. The stereochemistry of this compound dictates its reactivity and the stereochemical outcome of its ring-opening reactions. cymitquimica.com Scientists explore its utility in the synthesis of chiral alcohols, amines, and other functionalized molecules, which can serve as key intermediates in the total synthesis of more complex target molecules.

Scope and Objectives of Academic Inquiry

The primary academic inquiry surrounding this compound revolves around several key areas. A major objective is the development of efficient and highly enantioselective methods for its synthesis. This includes the exploration of various catalytic systems, such as those based on transition metals or organocatalysts, to achieve high yields and enantiomeric excess. organic-chemistry.org Another significant area of investigation is the study of its chemical reactivity. Researchers are interested in understanding how the inherent chirality of the epoxide influences the regioselectivity and stereoselectivity of its ring-opening reactions with a diverse range of nucleophiles. Ultimately, the overarching goal is to leverage the unique stereochemical properties of this compound as a versatile tool in asymmetric synthesis, enabling the construction of enantiomerically pure compounds with potential applications in various fields of chemistry and beyond. cymitquimica.com

Properties

IUPAC Name |

(2S,3S)-2-methyl-3-phenyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOJTATJWDGEU-IONNQARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030904 | |

| Record name | trans-2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23355-97-7, 14212-54-5, 4518-66-5 | |

| Record name | rel-(2R,3R)-2-Methyl-3-phenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23355-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1,2-epoxypropyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023355977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S)-(-)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1s,2s 1 Phenylpropylene Oxide

Stereoselective Epoxidation Strategies

The creation of the specific (1S,2S) stereochemistry in 1-phenylpropylene oxide necessitates highly selective epoxidation methods. Researchers have explored various catalytic systems to achieve this, with enzymatic and organometallic approaches being at the forefront.

Enzymatic Asymmetric Epoxidation Utilizing Monooxygenases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Monooxygenases, in particular, have proven effective for the asymmetric epoxidation of alkenes.

Flavin-dependent styrene (B11656) monooxygenases (SMOs) are two-component enzymes that have been extensively studied for their ability to catalyze the highly stereoselective epoxidation of styrene and its derivatives. tudelft.nl The SMO system consists of an oxygenase component, StyA, and a reductase component, StyB. nih.gov StyB utilizes NADH to reduce FAD, which then diffuses to StyA. nih.gov Within StyA, the reduced flavin reacts with molecular oxygen to form a potent oxidizing species, FAD-OOH, which is responsible for the epoxidation of the alkene substrate. nih.gov

The newly isolated two-component flavoprotein styrene monooxygenase, StyA from Pseudomonas sp., has demonstrated high selectivity in epoxidation reactions. tudelft.nl Similarly, SfStyA, another flavin-dependent monooxygenase, is utilized in the asymmetric epoxidation of styrene derivatives. tudelft.nl For the synthesis of (1S,2S)-(-)-1-phenylpropylene oxide, the precursor trans-β-methylstyrene is subjected to epoxidation. The stereochemical outcome of the reaction is dictated by the specific StyA variant used. While some wild-type enzymes may produce the (R,R)-enantiomer, protein engineering has been employed to alter the enantioselectivity. For instance, specific mutations in the active site of StyA can lead to an inversion of stereoselectivity, enabling the production of the desired (S,S)- or in this case, the (1S,2S)-epoxide with high enantiomeric excess (ee). researchgate.net

A chimeric styrene monooxygenase, Fus-SMO, has been developed to improve the efficiency of the natural two-enzyme system by fusing the StyA and StyB components. nih.gov This fusion protein overcomes issues related to the diffusive transfer of FADH2 and the insolubility of recombinant StyB. nih.gov The Fus-SMO system has been successfully applied to the epoxidation of trans-β-methylstyrene, yielding the epoxide product in high yield and with perfect diastereomeric and enantiomeric purity. nih.gov

Interactive Table: Performance of Flavin-Dependent Oxygenases in Epoxidation

| Enzyme System | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| StyA/StyB | Styrene derivatives | Chiral epoxides | High stereo- and regioselectivity. tudelft.nl | tudelft.nlnih.gov |

| SfStyA | trans-β-methylstyrene | (1R,2S)-1-azido-1-phenylpropan-2-ol (via epoxide) | Used in a chemo-enzymatic cascade. tudelft.nl | tudelft.nl |

| Fus-SMO (chimeric) | trans-β-methylstyrene | (1S,2S)-2-methyl-3-phenyloxirane | Increased catalytic efficiency and high stereoselectivity. nih.gov | nih.govresearchgate.net |

A significant challenge in the industrial application of NADH-dependent enzymes like SMOs is the high cost of the nicotinamide (B372718) cofactor. bohrium.com To address this, various cofactor regeneration systems have been developed. Electrochemical methods offer a sustainable and efficient approach to regenerate NADH from its oxidized form, NAD+. bohrium.com These methods can be either direct, where NAD+ is reduced directly at an electrode surface, or indirect, using a mediator molecule to shuttle electrons between the electrode and the cofactor. researchgate.net

In the context of StyA-catalyzed epoxidations, an alternative to enzymatic cofactor regeneration (e.g., using formate (B1220265) dehydrogenase) is the use of a chemical reductant like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). tudelft.nl BNAH can directly reduce the FAD cofactor within the StyA enzyme, bypassing the need for the StyB reductase and NADH altogether. tudelft.nl This simplifies the reaction setup and has been shown to be effective for various flavoprotein monooxygenases. tudelft.nl While not a direct electrochemical method, the principle of providing reducing equivalents to the catalytic cycle is central. True bioelectrocatalytic systems that couple electrode-driven cofactor regeneration with monooxygenase activity are an active area of research, promising more cost-effective and environmentally friendly processes. bohrium.com

Organometallic and Other Catalytic Approaches in Enantioselective Epoxidation

Alongside biocatalytic methods, organometallic catalysts have been instrumental in the development of enantioselective epoxidation reactions.

One of the most successful classes of catalysts for the asymmetric epoxidation of unfunctionalized olefins, including trans-β-methylstyrene, are manganese(III)-salen complexes. nih.govuoa.gr The Jacobsen-Katsuki epoxidation, which employs such catalysts, is a powerful tool for accessing chiral epoxides. The rigidity of the linkage used to immobilize these Mn(salen) catalysts onto a support has been found to be a critical factor in their catalytic performance. nih.govuoa.gr Immobilized Mn(salen) catalysts with a rigid linkage have demonstrated comparable chemical selectivity and enantioselectivity to their homogeneous counterparts in the epoxidation of trans-β-methylstyrene. nih.govuoa.gr These heterogeneous catalysts offer the advantage of easy separation and recycling. liv.ac.uk

Another notable method involves the use of a fructose-derived ketone as a catalyst in conjunction with an oxidant such as Oxone or hydrogen peroxide. orgsyn.org This organocatalytic approach provides a valuable route to enantiomerically enriched epoxides from trans-disubstituted olefins like trans-β-methylstyrene. orgsyn.org The reaction using trans-β-methylstyrene as the substrate has been shown to produce the corresponding oxide in high yield (90-94%). orgsyn.org

Interactive Table: Organometallic and Organocatalytic Epoxidation of trans-β-Methylstyrene

| Catalyst System | Oxidant | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Immobilized Mn(salen) | NaClO | trans-β-methylstyrene | trans-epoxide | Rigid linkage is crucial for high enantioselectivity. nih.govuoa.gr | nih.govuoa.gr |

| Fructose-derived ketone | Oxone/H₂O₂ | trans-β-methylstyrene | (R,R)-trans-β-methylstyrene oxide | High yields (90-94%) achieved. orgsyn.org | orgsyn.org |

| Ti/MCM-41 with chiral tartrates | tert-butyl hydroperoxide | Styrene | Styrene oxide | Moderate enantioselectivity (55-62% ee). csic.es | csic.es |

Biocatalytic Cascade Approaches for Synthesis

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer significant advantages in terms of process efficiency and sustainability. nih.govrug.nl Such cascades can be designed to produce complex molecules from simple starting materials without the need for isolating intermediates. rug.nl

For the synthesis of chiral epoxides like this compound, a cascade can be initiated with the epoxidation of the corresponding alkene by a styrene monooxygenase. nih.govresearchgate.net The resulting epoxide can then be used in a subsequent enzymatic or chemical step. For example, a one-pot chemo-enzymatic cascade has been reported where the enzymatic epoxidation by StyA is followed by the regioselective ring-opening of the epoxide with an azide (B81097) nucleophile. tudelft.nl

Another powerful cascade strategy involves the in situ generation of an aldehyde from an epoxide, which then undergoes a subsequent transformation. researchgate.net For instance, racemic trans-β-methyl epoxide can be converted to 2-phenylpropanal (B145474) by styrene oxide isomerase (SOI). researchgate.net This aldehyde can then be a substrate for other enzymes, such as an alcohol dehydrogenase or a transaminase, in a dynamic kinetic resolution to produce enantiopure alcohols or amines. researchgate.net This approach effectively minimizes side reactions associated with the instability of the aldehyde intermediate. researchgate.net

Precursor Chemistry and Stereocontrol in Synthesis

The primary precursor for the synthesis of this compound is trans-β-methylstyrene. orgsyn.orgresearchgate.net The stereochemical outcome of the epoxidation reaction is critically dependent on the catalyst and reaction conditions employed.

In enzymatic epoxidations using styrene monooxygenases, the stereocontrol is governed by the intricate three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate relative to the oxidizing species. nih.gov The inherent chirality of the enzyme active site leads to the formation of one enantiomer of the epoxide in preference to the other. As mentioned, the stereoselectivity can be fine-tuned or even inverted through protein engineering. researchgate.net

In the case of organometallic catalysts like Mn(salen) complexes, the stereocontrol arises from the chiral ligand coordinated to the metal center. nih.govuoa.gr The "side-on" approach of the alkene to the metal-oxo species is influenced by the steric and electronic properties of the salen ligand, directing the oxidation to one face of the double bond. uoa.gr For trans-olefins, this typically results in the formation of only the trans-epoxide. uoa.gr

The organocatalytic epoxidation using a fructose-derived ketone also relies on the chirality of the catalyst to induce enantioselectivity. orgsyn.org The specific interactions between the catalyst, the oxidant, and the substrate in the transition state favor the formation of one enantiomer of the product epoxide.

Mechanistic Elucidation of Epoxidation Pathways

The enantioselective synthesis of this compound from the corresponding prochiral alkene, (Z)-1-phenylpropene, is a cornerstone of modern asymmetric catalysis. The Jacobsen-Katsuki epoxidation, which employs a chiral manganese(III)-salen complex, is a prominent method for this transformation. wikipedia.orgopenochem.org Understanding the intricate mechanistic details of the epoxidation pathway is crucial for optimizing reaction conditions and achieving high enantioselectivity. The mechanism, while not definitively resolved, is understood to proceed through one of several competing pathways, with the active catalytic species being a high-valent oxo-manganese(V) complex. wikipedia.orgorganic-chemistry.orgyoutube.com This reactive intermediate is generated from the Mn(III)-salen precursor upon reaction with a terminal oxidant, such as sodium hypochlorite (B82951) or iodosylbenzene. wikipedia.org

Concerted Pathway

The most widely accepted mechanism for the Jacobsen-Katsuki epoxidation, particularly for cis-disubstituted alkenes like (Z)-1-phenylpropene, is the concerted pathway. wikipedia.orgorganic-chemistry.org In this model, the alkene approaches the Mn(V)-oxo catalyst in a "side-on" fashion. jrchen-group.com The approach is directed by the chiral salen ligand to a specific face of the double bond. This is followed by a synchronous or near-synchronous formation of the two new carbon-oxygen bonds, leading directly to the epoxide product through a single transition state. This pathway inherently preserves the stereochemistry of the starting alkene, meaning a cis-alkene yields a cis-epoxide, which is consistent with the high enantioselectivities observed for many substrates. tcichemicals.com Theoretical models proposed by Jacobsen and Katsuki differ slightly in the exact geometry of the alkene's approach to the flat catalyst, but both emphasize steric interactions with the bulky groups on the salen ligand to explain the observed enantioselectivity. organic-chemistry.org

Radical Pathway

Evidence for a competing radical pathway emerges primarily from studies where stereochemical integrity is not fully maintained. For instance, the epoxidation of cis-stilbene (B147466) can lead to the formation of both cis- and trans-epoxides. acs.org The formation of the trans-epoxide from a cis-alkene suggests the intermediacy of a species that allows for rotation around the former carbon-carbon double bond. organic-chemistry.org This is explained by a stepwise mechanism where the oxo-manganese species initially adds to one of the olefinic carbons, forming a carbon-centered radical and a Mn(IV)-O-C intermediate. Bond rotation can then occur in this radical intermediate before the final ring-closing step to form the epoxide. The degree to which this pathway competes with the concerted mechanism is influenced by the oxygen source and the catalyst's counterion. acs.org Mechanistic probes have been employed to differentiate between radical and cationic intermediates, with results indicating that any isomerized epoxide product arises from these intermediary radicals. acs.org

Metalla-oxetane Pathway

A third proposed mechanism involves the formation of a four-membered ring intermediate known as a mangana-oxetane. wikipedia.orgorganic-chemistry.org In this pathway, the alkene and the Mn(V)-oxo species undergo a [2+2] cycloaddition to form the metalla-oxetane. This intermediate then collapses in a reductive elimination step to release the epoxide and regenerate the Mn(III) catalyst. While direct experimental observation of this intermediate in the Jacobsen-Katsuki system is elusive, its existence is supported by theoretical calculations and experimental results from related catalytic systems. organic-chemistry.org

The diastereoselectivity of the epoxidation, particularly the ratio of cis- to trans-epoxide formed from a cis-alkene, can be significantly influenced by the reaction parameters. This provides further insight into the operative mechanisms. Studies on the epoxidation of cis-stilbene, a close analogue of (Z)-1-phenylpropene, using a Mn(III)-salen catalyst demonstrate this dependence.

| Oxygen Donor [OxD] | Catalyst Counterion (X) | cis/trans Epoxide Ratio | Reference |

|---|---|---|---|

| Iodosylbenzene (PhIO) | Cl | 92:8 | acs.org |

| Sodium Hypochlorite (NaOCl) | Cl | 80:20 | acs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Cl | 29:71 | acs.org |

| Iodosylbenzene (PhIO) | PF6 | 88:12 | acs.org |

As the data indicates, the choice of oxidant dramatically affects the product distribution. The high cis-selectivity with iodosylbenzene suggests a dominant concerted pathway, while the significant formation of the trans-product with m-CPBA points to a greater contribution from the radical pathway, which allows for isomerization. acs.org Furthermore, immobilizing the Mn-salen catalyst within the pores of a material like Al-MCM-41 has been shown to increase the formation of the cis-epoxide compared to the homogeneous catalyst, suggesting that the constrained environment of the catalyst's pores disfavors the intermediates or transition states of the radical pathway. rsc.org

Stereochemical Investigations and Control

Enantiopurity Assessment Methodologies in Research

Ensuring the enantiomeric purity of (1S,2S)-(-)-1-Phenylpropylene oxide is critical for its application in stereoselective synthesis. Researchers employ a variety of sophisticated techniques to separate and quantify the enantiomers.

Chromatographic methods are the cornerstone for separating enantiomers and assessing the enantiomeric excess (ee) of chiral compounds. For this compound, both gas and liquid chromatography are utilized.

Gas-Liquid Chromatography (GLC) has been successfully used to determine the enantiomeric purity of 1-phenylpropylene oxide, with suppliers reporting ee values as high as 99%. sigmaaldrich.comsigmaaldrich.com This technique relies on the differential partitioning of the enantiomers between a stationary phase and a mobile gas phase. Chiral stationary phases (CSPs) are essential for this separation, as they create a chiral environment that allows for diastereomeric interactions with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for chiral separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of racemic mixtures, including epoxides. researchgate.net The separation mechanism involves a combination of interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral stationary phase. researchgate.net The choice of mobile phase (normal or polar organic) can significantly influence the retention times and resolution. researchgate.net For effective chiral discrimination, at least three points of interaction between the analyte and the CSP are generally required. nih.gov

Table 1: Chromatographic Methods for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation | Application Example |

| Gas-Liquid Chromatography (GLC) | Various, often coated capillaries | Differential partitioning based on transient diastereomeric interactions. | Determination of enantiomeric excess (ee) for this compound. sigmaaldrich.comsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonds, π-π interactions, etc. | Separation of chiral epoxides and other racemic compounds. wikipedia.orgresearchgate.net |

While chromatography physically separates enantiomers, spectroscopic methods offer alternative approaches to determine enantiomeric excess, often without separation.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine ee, often with the aid of chiral resolving agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes, which results in distinguishable NMR signals for each enantiomer. This allows for the quantification of their relative amounts.

Circular Dichroism (CD) spectroscopy, particularly exciton-coupled circular dichroism (ECCD), is a sensitive technique for determining the absolute configuration and ee of chiral molecules. escholarship.org The method relies on the interaction of a chiral molecule with a chromophoric host, leading to characteristic CD signals whose sign and magnitude can be correlated with the enantiomeric composition. escholarship.org

Vibrational Optical Activity (VOA) techniques, such as Raman Optical Activity (ROA), have also emerged as powerful non-destructive methods for ee determination. chemistrysteps.com ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. This difference is directly related to the chirality of the molecule and can be used to accurately quantify the enantiomeric excess. chemistrysteps.com

Configurational Stability and Racemization Studies

The utility of an enantiomerically pure compound like this compound is contingent on its configurational stability. Epoxides, characterized by a strained three-membered ring, are susceptible to ring-opening reactions that can potentially lead to racemization. masterorganicchemistry.com

The thermal stability of pure propylene (B89431) oxide is generally good, but its reactivity increases significantly in the presence of contaminants such as acids or bases. researchgate.net These contaminants can catalyze ring-opening reactions. libretexts.org For a chiral epoxide, if the ring-opening is followed by rotation and re-closure, racemization can occur. For instance, acid-catalyzed ring-opening can proceed via an S_N1-like mechanism, where a carbocation intermediate is formed at the benzylic position. This planar intermediate can then be attacked from either face, leading to a racemic mixture of products. libretexts.org

Base-catalyzed ring-opening typically occurs via an S_N2 mechanism at the less sterically hindered carbon. libretexts.org While this reaction is stereospecific (leading to inversion of configuration), certain strong bases can also promote isomerization of epoxides to allylic alcohols, which represents another pathway of configurational change. wikipedia.org Computational studies on epoxide radicals also indicate that they can undergo competitive ring-opening reactions. nih.gov Therefore, maintaining the stereochemical integrity of this compound requires careful control of reaction conditions, avoiding strong acidic or basic environments and high temperatures.

Table 2: Factors Affecting Configurational Stability of Epoxides

| Factor | Effect on Stability | Potential Outcome for this compound |

| Heat | Pure substance is relatively stable; decomposition occurs at high temperatures (>350°C for Poly(propylene oxide)). researchgate.net | Stable under normal storage and reaction conditions; risk of decomposition at elevated temperatures. |

| Acids | Catalyze ring-opening, potentially via a planar carbocation intermediate. libretexts.org | Increased risk of racemization through ring-opening and re-closure. |

| Bases | Catalyze S_N2 ring-opening or isomerization to allylic alcohols. wikipedia.orglibretexts.org | Ring-opening with inversion of configuration or isomerization, leading to loss of the original stereoisomer. |

| Contaminants (e.g., water, metal ions) | Can accelerate decomposition and side reactions. researchgate.net | Reduced stability and potential for undesired stereochemical outcomes. |

Stereoselective Transformations Derived from this compound

The primary value of this compound lies in its role as a chiral building block for the synthesis of other valuable, enantiomerically pure molecules. The strained epoxide ring readily undergoes nucleophilic ring-opening reactions, and because the starting material is a single enantiomer, these reactions can be highly stereoselective. chemistrysteps.com

A key transformation is the stereospecific synthesis of chiral 1,2-diols. The acid- or base-catalyzed hydrolysis of this compound results in the formation of the corresponding (1S,2S)-1-phenylpropane-1,2-diol. libretexts.orgnih.gov These diols are versatile intermediates in their own right. researchgate.net

Furthermore, these diols can be used in enzymatic cascades to produce all four stereoisomers of phenylpropanolamine. This demonstrates how the defined stereochemistry of the starting epoxide directs the stereochemical outcome of a multi-step synthesis.

The epoxide can also undergo isomerization. For example, the enzyme styrene (B11656) oxide isomerase (SOI) can catalyze the Meinwald rearrangement of trans-1-phenylpropylene oxide into 2-phenylpropanal (B145474) with high regioselectivity. researchgate.net Another important stereoselective transformation is the reaction with nucleophiles like glutathione, which has been shown to open the epoxide ring at the benzylic carbon. researchgate.net These transformations highlight the utility of this compound in providing access to a variety of chiral compounds, including important amino alcohols and other functionalized molecules. nih.govnih.gov

Table 3: Examples of Stereoselective Transformations

| Reactant(s) | Key Reagent/Catalyst | Product Type | Significance |

| This compound, Water | Acid or Base | Chiral 1,2-Diol ((1S,2S)-1-phenylpropane-1,2-diol) | Synthesis of versatile chiral intermediates. researchgate.netlibretexts.org |

| (1S,2S)-1-phenylpropane-1,2-diol (from the epoxide) | Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA) | Chiral Phenylpropanolamines | Access to all four stereoisomers of an important class of compounds. |

| trans-1-Phenylpropylene oxide | Styrene Oxide Isomerase (SOI) | Chiral Aldehyde (2-phenylpropanal) | Enzymatic Meinwald rearrangement with high regioselectivity. researchgate.net |

| trans-Phenylpropylene oxide, Glutathione | Glutathione S-transferase | Glutathione Adduct | Demonstrates stereoselective and regioselective nucleophilic ring-opening. researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring is a key reaction of (1S,2S)-(-)-1-phenylpropylene oxide, proceeding through several mechanistic pathways depending on the reaction conditions.

Nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring is a common and synthetically useful transformation. The regioselectivity and stereoselectivity of this attack are influenced by whether the reaction is catalyzed by acid or base.

Under acidic conditions, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack can be described as a hybrid between an S(_N)1 and S(_N)2 mechanism. libretexts.orglibretexts.org While it exhibits characteristics of an S(_N)2 reaction, such as backside attack leading to inversion of stereochemistry, the regioselectivity is often governed by factors that stabilize a partial positive charge, a feature of an S(_N)1 pathway. libretexts.orgpressbooks.pub

The reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr, for instance, yields a trans product, indicative of an S(_N)2-like backside attack. However, the nucleophile attacks the more substituted carbon, a hallmark of an S(_N)1-like mechanism where a tertiary carbocation is more stable. pressbooks.pub This suggests that the transition state has significant carbocationic character, with the positive charge being more stabilized on the more substituted carbon atom. masterorganicchemistry.compressbooks.pub For primary and secondary epoxides, the reaction generally proceeds with Walden inversion via an S(_N)2 or A-2 mechanism. chimia.ch

The general order of regioselectivity for acid-catalyzed ring-opening is tertiary > secondary > primary carbon attack. stackexchange.com

Table 1: Regioselectivity of Acid-Catalyzed Epoxide Ring-Opening

| Epoxide Carbon Substitution | Major Site of Nucleophilic Attack |

| Primary and Secondary | Less substituted carbon (S(_N)2-like) |

| One Tertiary Carbon | More substituted carbon (S(_N)1-like) pressbooks.pub |

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of this compound follows a classic S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile directly attacks one of the epoxide carbons, and since the alkoxide is a poor leaving group, the significant ring strain of the epoxide is a major driving force for the reaction. libretexts.orglibretexts.org

The attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.comprutor.ai This is a key distinction from the acid-catalyzed pathway. The reaction results in an inversion of stereochemistry at the site of attack. masterorganicchemistry.com A subsequent protonation step, often in a separate workup, neutralizes the resulting alkoxide to form the final alcohol product. masterorganicchemistry.com

Common strong nucleophiles used in base-catalyzed epoxide opening include hydroxide (B78521) ions, alkoxides, Grignard reagents, organolithium reagents, and lithium aluminum hydride. masterorganicchemistry.com Weak nucleophiles like water or alcohols are generally not reactive enough to open the epoxide ring without acid catalysis. masterorganicchemistry.com

The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its reactivity, being primarily dictated by the reaction conditions.

Under acidic conditions , the nucleophile preferentially attacks the more substituted carbon atom . masterorganicchemistry.comlibretexts.orgd-nb.info This is because the protonated epoxide has a transition state with significant carbocation character, and the positive charge is better stabilized by the phenyl group and the adjacent alkyl group. masterorganicchemistry.comlibretexts.org The reaction proceeds with inversion of stereochemistry at the attacked carbon, a characteristic of an S(_N)2-like backside attack. pressbooks.pub

Conversely, under basic conditions , the reaction is governed by sterics, and the nucleophile attacks the less substituted and less sterically hindered carbon atom . masterorganicchemistry.comlibretexts.org This is a pure S(_N)2 reaction, which also results in an inversion of stereochemistry at the point of nucleophilic attack. masterorganicchemistry.comlibretexts.org

The stereospecificity of these reactions is a powerful tool in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers.

Table 2: Summary of Regioselectivity and Stereoselectivity in Epoxide Ring-Opening

| Condition | Mechanism | Site of Attack | Stereochemistry |

| Acidic | S(_N)1-like/S(_N)2 hybrid libretexts.org | More substituted carbon masterorganicchemistry.compressbooks.pub | Inversion of configuration pressbooks.pub |

| Basic | S(_N)2 libretexts.orgmasterorganicchemistry.com | Less substituted carbon masterorganicchemistry.comlibretexts.org | Inversion of configuration masterorganicchemistry.com |

Enzymes offer a highly selective alternative to chemical catalysts for the ring-opening of epoxides, often proceeding with high regio- and enantioselectivity under mild conditions.

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides. nih.govthieme-connect.de In the reverse reaction, they can catalyze the ring-opening of epoxides with a variety of nucleophiles, including azide (B81097), cyanide, and nitrite (B80452) ions. nih.govnih.gov This promiscuous nucleophile acceptance allows for the formation of diverse β-substituted alcohols. nih.gov

HHDHs exhibit remarkable regio- and enantioselectivity in these ring-opening reactions. nih.govresearchgate.net For instance, the HHDH from Agrobacterium radiobacter (HheC) shows high enantioselectivity in the ring-opening of various epoxides. nih.gov The enzyme typically attacks one enantiomer of a racemic epoxide preferentially, enabling kinetic resolution. nih.gov

In the case of disubstituted epoxides, HHDHs can exhibit high regioselectivity, with the nucleophile attacking one of the two epoxide carbons preferentially. researchgate.net For example, HheG from Ilumatobacter coccineus has been shown to be active towards sterically demanding disubstituted epoxides. researchgate.net Computational studies and protein engineering efforts have been employed to understand and enhance the activity and enantioselectivity of HHDHs in these transformations. chemrxiv.orgnih.gov The catalytic mechanism involves a catalytic triad (B1167595) (e.g., Ser-Tyr-Arg) that activates the epoxide and facilitates the nucleophilic attack. thieme-connect.de

Enzymatic Ring Opening Catalysis

Styrene (B11656) Oxide Isomerase (SOI) Catalyzed Rearrangements (Meinwald Rearrangement)

The Meinwald rearrangement, a Lewis-acid-catalyzed isomerization of an epoxide to a carbonyl compound, can be performed with high precision using enzymes. Current time information in Bangalore, IN. Styrene oxide isomerase (SOI), a membrane-bound protein found in the styrene degradation pathway of some microbes, is particularly effective in catalyzing this transformation on aryl epoxides like this compound. Current time information in Bangalore, IN.researchgate.net The enzyme contains a ferric haem b prosthetic group at the subunit interface, where the Fe(III) ion acts as the Lewis acid, binding to the epoxide oxygen and initiating the ring-opening. researchgate.netrsc.org

Research has demonstrated that the SOI-catalyzed isomerization of trans-1-phenylpropylene oxide exhibits remarkable and unusual regioselectivity and stereospecificity. Current time information in Bangalore, IN. The reaction proceeds via a 1,2-methyl shift, which is not the typically observed pathway, to yield 2-phenylpropanal (B145474). Current time information in Bangalore, IN. The alternative pathway, a 1,2-hydride shift to form phenylacetone, is undetected in these enzymatic transformations. Current time information in Bangalore, IN. This high degree of control is attributed to the enzyme's active site, where specific amino acid residues (like Y103 and N64) and a hydrophobic pocket position the substrate in a highly restricted conformation, favoring one rearrangement pathway exclusively. researchgate.net This enzymatic process is a key step in biocatalytic cascades that convert simple substrates into valuable chiral chemicals, such as configured alcohols and amines. Current time information in Bangalore, IN.researchgate.net

Table 1: SOI-Catalyzed Meinwald Rearrangement of trans-1-Phenylpropylene oxide

| Substrate | Enzyme | Key Transformation | Product | Finding | Citation |

|---|---|---|---|---|---|

| trans-1-Phenylpropylene oxide | Styrene Oxide Isomerase (SOI) | Isomerization / Meinwald Rearrangement | 2-Phenylpropanal | Reaction proceeds with full regioselectivity via a 1,2-methyl shift, avoiding the 1,2-hydride shift pathway. | Current time information in Bangalore, IN. |

Derivatization and Functionalization Reactions

The epoxide ring of this compound is a versatile functional group that allows for a variety of derivatization reactions, most notably through nucleophilic ring-opening. These reactions are fundamental for creating more complex molecules, particularly chiral β-amino alcohols, which are crucial building blocks in pharmaceutical synthesis. rsc.orgscielo.org.mx

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org Due to the stereochemistry of the starting material, nucleophilic attack is highly regioselective. Amines, acting as nucleophiles, will preferentially attack the less sterically hindered carbon atom (C2, the carbon bearing the methyl group). This attack occurs from the backside relative to the C-O bond, leading to a predictable inversion of configuration at that center. The result of the reaction of (1S,2S)-1-phenylpropylene oxide with an amine (like ammonia (B1221849) or a primary amine) is the formation of a (1R,2S)-2-amino-1-phenyl-1-propanol derivative. google.com Various catalysts and conditions, including metal-free acetic acid mediation or the use of solid-supported catalysts, have been developed to enhance the efficiency and regioselectivity of this transformation for different epoxides. rsc.orgscielo.org.mx

Table 2: Representative Derivatization of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Feature | Citation |

|---|---|---|---|---|---|

| This compound | Amine (e.g., NH3) | Nucleophilic Ring-Opening | (1R,2S)-2-Amino-1-phenyl-1-propanol | SN2 attack at the less hindered C2 position with inversion of stereochemistry. | rsc.orggoogle.com |

Cyclofunctionalization Reactions and Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of chiral heterocyclic compounds. The epoxide moiety can participate in cycloaddition reactions or act as an electrophile in intramolecular cyclizations to build five-membered rings containing heteroatoms like nitrogen and oxygen.

One of the most important applications is the synthesis of chiral 2-oxazolidinones. nih.gov These heterocycles are core components of several pharmaceutical agents and are also used as chiral auxiliaries in asymmetric synthesis. nih.govsigmaaldrich.com The synthesis can be achieved through a [3+2] cycloaddition reaction between the epoxide and an isocyanate. mdpi.com This reaction, often promoted by organocatalysts, couples the two molecules to form the five-membered oxazolidinone ring, preserving the stereochemical information from the chiral epoxide in the final product. nih.govmdpi.com

Another key strategy involves the ring-opening of the epoxide with an azide nucleophile, such as sodium azide. nih.govresearchgate.netorganic-chemistry.org For styryl-type epoxides, this reaction is highly regio- and stereoselective, with the azide anion attacking the benzylic carbon (C1) via an SN2 mechanism, resulting in inversion of configuration. nih.govresearchgate.net The reaction of (1S,2S)-1-phenylpropylene oxide with sodium azide yields the corresponding (1S,2S)-1-azido-2-hydroxypropane derivative. This resulting β-azido alcohol is a versatile intermediate that can be readily used to synthesize other important nitrogen-containing heterocycles, such as triazoles. nih.gov

Table 3: Heterocyclic Synthesis from this compound

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate/Product Class | Key Feature | Citation |

|---|---|---|---|---|---|

| This compound | Isocyanate (R-N=C=O) | [3+2] Cycloaddition | 4,5-disubstituted-2-oxazolidinone | Forms a five-membered heterocyclic ring while retaining stereochemistry. | nih.govmdpi.com |

| This compound | Sodium Azide (NaN3) | Nucleophilic Ring-Opening | β-Azido alcohol | Regioselective SN2 attack at the benzylic carbon provides a key precursor for N-heterocycles. | nih.govresearchgate.netresearchgate.net |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Asymmetric Synthesis of Value-Added Chiral Compounds

The strategic use of (1S,2S)-(-)-1-Phenylpropylene oxide as a starting material allows for the introduction of defined stereocenters into a target molecule, a crucial step in the synthesis of many biologically active compounds. The epoxide ring is susceptible to nucleophilic attack, leading to the formation of a variety of functionalized chiral products.

A significant application of this chiral building block is in the synthesis of complex pharmaceutical agents. For instance, derivatives of (1S,2S)-1-phenylpropylene oxide are key intermediates in the synthesis of potent neuroprotectants. One such example is the synthesis of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606). nih.gov This compound has been identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing promise as a neuroprotective agent. nih.gov The synthesis of such complex molecules relies on the stereochemically defined backbone provided by the chiral epoxide, where the (1S,2S) configuration is essential for the desired biological activity.

The ring-opening of this compound with various nucleophiles, such as amines, azides, and organometallic reagents, provides access to a diverse range of chiral β-amino alcohols, a structural motif present in numerous pharmaceuticals. rroij.comresearchgate.net These reactions are often highly regioselective and stereospecific, preserving the chiral integrity of the starting material.

Table 1: Examples of Value-Added Chiral Compounds Derived from this compound

| Compound Name | Description |

| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606) | A potent and selective NMDA receptor antagonist with neuroprotective properties. nih.gov |

| Chiral β-Amino Alcohols | Versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. rroij.com |

Chiral Auxiliary Roles in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com While direct applications of this compound itself as a chiral auxiliary are not extensively documented, its derivatives, particularly the resulting β-amino alcohols, are widely employed in this capacity. researchgate.net

The general strategy involves the reaction of this compound with a suitable nucleophile to generate a chiral β-amino alcohol. This alcohol can then be attached to an achiral substrate, forming a new chiral entity. The stereocenters originating from the epoxide guide the stereoselective course of a subsequent transformation on the substrate. Following the reaction, the chiral auxiliary can be cleaved and potentially recycled.

For example, chiral β-amino alcohols derived from epoxides are used to control the stereochemistry of alkylation reactions, aldol (B89426) reactions, and Diels-Alder reactions. The steric and electronic properties of the phenyl and methyl groups in the original epoxide play a crucial role in influencing the facial selectivity of the reaction, leading to the preferential formation of one diastereomer over the other.

Table 2: Potential Chiral Auxiliary Applications of this compound Derivatives

| Reaction Type | Role of Chiral Auxiliary Derivative |

| Alkylation Reactions | Directs the approach of the electrophile to one face of the enolate. |

| Aldol Reactions | Controls the stereochemical outcome of the carbon-carbon bond formation. |

| Diels-Alder Reactions | Influences the endo/exo and facial selectivity of the cycloaddition. |

Development of Chiral Ligands and Catalysts from Derivatives

The synthesis of enantiomerically pure ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. Derivatives of this compound, particularly the chiral β-amino alcohols and diamines obtained from its ring-opening, are excellent precursors for the development of novel chiral ligands. researchgate.net

These ligands can coordinate with metal centers to form chiral catalysts that can induce high levels of enantioselectivity in a wide range of transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable stereochemistry of the (1S,2S)-1-phenyl-2-aminopropanol backbone allows for the rational design of ligands with specific steric and electronic properties to suit a particular catalytic reaction.

For instance, β-amino alcohols can be further functionalized to create bidentate or tridentate ligands that can effectively chelate to a metal, creating a well-defined and rigid chiral environment around the catalytic center. The synthesis of phosphine (B1218219) ligands containing a P-chiral center has also been a significant area of research, where the stereochemistry is derived from chiral precursors. nih.govresearchgate.net The development of such ligands with hybrid chirality can lead to superior stereoselectivity in metal-catalyzed asymmetric reactions. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Chiroptical Studies

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.com This technique is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making it a potent method for stereochemical studies. core.ac.uk

Determination of Absolute Configuration

The absolute configuration of chiral molecules, which describes the definitive spatial arrangement of its atoms, has traditionally been a challenging parameter to determine. hindsinstruments.com VCD spectroscopy, in conjunction with quantum chemical calculations, offers a reliable, non-crystalline method for this purpose. hindsinstruments.comcam.ac.uk The process involves comparing the experimentally measured VCD spectrum of a chiral molecule, such as (1S,2S)-(-)-1-Phenylpropylene oxide, with the theoretically predicted spectra for its possible enantiomers. A strong correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. nih.gov This comparative analysis has been successfully applied to a variety of chiral organic molecules, demonstrating the robustness of the VCD method. cam.ac.uk

Conformational Analysis and Intermolecular Interactions

The VCD spectrum of a molecule is highly sensitive to its conformational state. nih.gov Even for a molecule with a defined absolute configuration, different spatial orientations of its constituent groups (conformers) can lead to distinct VCD spectra. nih.govresearchgate.net For flexible molecules, the observed VCD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. nih.gov

A comprehensive conformational analysis using VCD involves several steps:

Conformer Generation: Computational methods, such as force-field-based algorithms, are used to generate a wide range of possible conformers. nih.gov

Geometry Optimization and Spectral Calculation: The geometry of each conformer is then optimized using more accurate methods like Density Functional Theory (DFT), and their individual VCD spectra are calculated. nih.govresearchgate.net

Boltzmann Averaging: The calculated spectra are averaged based on their predicted relative energies to generate a theoretical spectrum for the equilibrium mixture of conformers. nih.gov

This approach allows for a detailed understanding of the conformational preferences of the molecule in solution. Furthermore, VCD can probe intermolecular interactions, as these can influence the vibrational modes and, consequently, the VCD signals. rsc.org For instance, the formation of hydrogen bonds or other non-covalent interactions can induce noticeable changes in the VCD spectrum, providing insights into the molecule's behavior in different chemical environments.

Matrix Isolation VCD (MI-VCD) Methodologies

Matrix isolation is an experimental technique where molecules are trapped within a rigid, inert matrix (typically a noble gas like argon) at very low temperatures (around 10 K). nih.gov This method effectively freezes the molecules in their gas-phase equilibrium conformations, preventing intermolecular interactions and conformational changes. When combined with VCD spectroscopy (MI-VCD), it offers several advantages for studying the intrinsic properties of a molecule like this compound.

By isolating individual conformers, MI-VCD can provide highly resolved spectra that are not complicated by the averaging effects seen in solution-phase measurements. This allows for a more direct comparison with theoretical calculations for specific conformers, leading to a more precise validation of computational models and a deeper understanding of the molecule's intrinsic vibrational properties. The technique has been successfully used to characterize reactive intermediates and different conformers of various molecules. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, arising from electronic transitions within a chiral molecule. rsc.org It is a powerful tool for studying chiral molecules that possess a chromophore, the part of the molecule that absorbs light. rsc.org

Chiral Recognition and Host-Guest Complex Studies

ECD spectroscopy is particularly useful for studying chiral recognition, the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. It is also instrumental in the study of host-guest complexes, where a larger "host" molecule encapsulates a smaller "guest" molecule. rsc.orgnih.govresearchgate.net

When a chiral guest molecule like this compound binds to an achiral host, the host's chromophore is placed in a chiral environment, which can induce a new ECD signal. rsc.org This induced ECD can provide valuable information about the binding event and the stereochemistry of the guest molecule. For example, studies have shown that the complexation of (1S,2S)-1-Phenylpropylene oxide with an achiral host in an aqueous medium can generate a distinct ECD signal. rsc.org The characteristics of this induced ECD spectrum, such as its sign and intensity, can be used to determine the absolute configuration of the guest and to quantify the binding affinity. rsc.org

Table 1: Example of Host-Guest Complexation Study using ECD

| Host Molecule | Guest Enantiomer | Association Constant (K_a) [M⁻¹] |

| Achiral Host MT | (1R,2R)-1-Phenylpropylene oxide | 8.97 (±0.9) × 10⁴ |

| Achiral Host MT | (1S,2S)-1-Phenylpropylene oxide | 8.97 (±0.9) × 10⁴ |

| This table is illustrative and based on data for the complexation of PPO enantiomers with a specific host in water, demonstrating the utility of such studies. rsc.org |

Real-Time Monitoring of Chiral Transformations

The sensitivity of ECD spectroscopy allows for the real-time monitoring of reactions that involve changes in chirality. nih.govnih.gov As a chiral molecule undergoes a transformation, such as an isomerization, racemization, or a stereoselective reaction, the ECD spectrum will change accordingly. By recording ECD spectra at various time points during a reaction, it is possible to follow the changes in the concentration of chiral species, providing kinetic and mechanistic insights into the transformation. nih.gov This capability is crucial for understanding dynamic stereochemical processes and for optimizing asymmetric syntheses. Recent advancements have even extended this principle to the single-molecule level, showcasing the potential for highly sensitive chirality detection. nih.gov

Fluorescence Detected Circular Dichroism (FDCD)

Fluorescence-detected circular dichroism (FDCD) is a powerful chiroptical spectroscopy technique that measures the differential emission of a fluorescent species after excitation with left- and right-handed circularly polarized light. nih.gov It offers significant advantages over conventional electronic circular dichroism (ECD), most notably a much higher sensitivity. acs.orgrsc.org This allows for measurements at substantially lower concentrations, making it ideal for monitoring chemical reactions and sensing chiral analytes in complex environments. rsc.orgnih.gov

While direct FDCD studies on this compound are not extensively detailed in the literature, research on its enantiomer, (1R,2R)-1-Phenylpropylene oxide, provides a clear blueprint for its application. In one study, the hydrolysis of (1R,2R)-1-Phenylpropylene oxide was monitored in situ using a supramolecular chemosensor pair. nih.gov The FDCD signal, generated upon complexation of the chiral epoxide, changed over time, allowing for continuous tracking of the reaction progress. nih.gov

The experiment demonstrated that the rate of hydrolysis is highly dependent on pH. Under acidic conditions (pH 4.5), the reaction and subsequent loss of chirality (racemization) were complete within four hours. In a neutral environment (pH 7), the process was slower, taking twelve hours for completion. Conversely, under basic conditions (pH 10), the epoxide remained stable and did not undergo hydrolysis. nih.gov These findings highlight the utility of FDCD for real-time kinetic analysis of reactions involving chiral epoxides like this compound.

| Reaction Condition (pH) | Observation | Time to Completion |

|---|---|---|

| 4.5 (Acetate Buffer) | Complete hydrolysis and racemization | 4 hours |

| 7.0 (Deionized Water) | Complete hydrolysis and racemization | 12 hours |

| 10.0 (Carbonate Buffer) | No hydrolysis observed | > 12 hours |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms in solution. acs.org It provides detailed structural information and allows for the non-destructive, quantitative analysis of reaction mixtures over time. nih.govmarinelipids.ca For reactions involving this compound, such as its ring-opening, NMR is crucial for determining the reaction's regioselectivity and stereochemistry.

The ¹H NMR spectrum of an epoxide is characterized by signals for the protons on the three-membered ring, which typically appear in the 2.5-3.5 ppm region. libretexts.org Upon reaction, for instance, in an acid-catalyzed hydrolysis, these characteristic signals would disappear and be replaced by new signals corresponding to the resulting diol product. By monitoring the integration of these signals over time, kinetic data can be obtained.

Furthermore, NMR can distinguish between the possible products of an unsymmetrical epoxide's ring-opening. The reaction of this compound can yield two different regioisomers, depending on which carbon atom the nucleophile attacks. libretexts.org

Attack at the benzylic carbon (C1): This is favored under acidic conditions (Sₙ1-like mechanism) due to the stabilization of the partial positive charge by the phenyl ring.

Attack at the less substituted carbon (C2): This is favored under basic or nucleophilic conditions (Sₙ2 mechanism). libretexts.org

¹H and ¹³C NMR spectroscopy can differentiate these isomers based on the chemical shifts and coupling patterns of the protons and carbons in the final product, thereby providing definitive mechanistic insight. acs.org

| NMR Technique | Mechanistic Information Provided |

|---|---|

| ¹H NMR | Monitors reactant consumption and product formation (Kinetics). Determines regioselectivity and stereochemistry from chemical shifts and coupling constants. nih.govlibretexts.org |

| ¹³C NMR | Confirms the carbon skeleton of products and intermediates, aiding in the identification of regioisomers. libretexts.org |

| 2D NMR (COSY, HSQC) | Establishes proton-proton and proton-carbon correlations to definitively assign the structure of complex products and intermediates. |

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and structural information of molecules by measuring their mass-to-charge ratio (m/z). docbrown.info When coupled with a separation technique like Gas Chromatography (GC-MS), it is exceptionally effective for identifying the components of a reaction mixture. nih.gov

The mass spectrum of the parent compound, this compound (molecular weight: 134.18 g/mol ), would show a molecular ion peak ([M]⁺) at m/z 134. The fragmentation pattern would include characteristic ions resulting from the loss of fragments such as a methyl group (CH₃) or a formyl group (CHO).

In the analysis of a reaction mixture, such as the hydrolysis of this compound, mass spectrometry is used to identify the resulting product, 1-phenyl-1,2-propanediol. This diol has a molecular weight of 152.19 g/mol , and its presence would be confirmed by a molecular ion peak at m/z 152 in the mass spectrum. nih.govnist.gov The fragmentation pattern of the diol would also be distinct from the starting epoxide, showing characteristic fragments that help confirm its structure. nih.govnist.gov For example, a prominent peak at m/z 107 or 108 is often observed for phenyl-substituted alcohols, corresponding to the stable [C₇H₇O]⁺ or [C₇H₈O]⁺ fragment. nih.gov By comparing the mass spectra of the components in the reaction mixture to libraries of known spectra, the identity of all products, byproducts, and unreacted starting material can be determined. nih.govnih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C₉H₁₀O | 134.18 | 134 | 119, 105, 91, 77 |

| 1-Phenyl-1,2-propanediol | C₉H₁₂O₂ | 152.19 | 152 | 108, 107, 79, 77 nih.gov |

Computational and Theoretical Chemistry Investigations

Electronic Structure and Conformation Analysis

The three-dimensional structure and electronic properties of (1S,2S)-(-)-1-Phenylpropylene oxide are fundamental to its reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the most stable conformations and to analyze the molecule's electronic landscape.

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. For this compound, this primarily concerns the orientation of the phenyl group relative to the oxirane ring. DFT calculations can identify low-energy conformers that are likely to be populated at ambient temperatures. For instance, studies on structurally similar phenyloxiranes have shown that only a few conformers represent the vast majority of the conformational ensemble. nih.gov These calculations are critical because different conformers can exhibit distinct chemical and chiroptical properties.

Electronic structure analysis provides information on orbital energies, charge distribution, and molecular orbitals. DFT calculations, often using hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP with extensive basis sets (e.g., 6-311++G** or aug-cc-pVTZ), are used to obtain a detailed picture of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aps.orgaps.org This "frontier orbital" analysis is crucial for predicting the molecule's reactivity, as these orbitals are the primary participants in chemical reactions.

| Parameter | Description | Common Selections/Values |

|---|---|---|

| Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT) |

| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP, ωB97X-D |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G*, 6-311++G(d,p), aug-cc-pVTZ |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) |

| Task | The type of calculation being performed. | Geometry Optimization, Frequency Analysis, Conformer Search |

Reaction Mechanism Modeling and Pathway Elucidation

Understanding how this compound reacts is a central theme of its computational investigation. Theoretical modeling can elucidate complex reaction mechanisms, map potential energy surfaces (PES), and explain the stereochemical outcomes of reactions.

A significant area of study is the enzymatic hydrolysis of epoxides by epoxide hydrolases (EHs). The closely related compound trans-methylstyrene oxide (a racemic mixture containing (1S,2S)-1-phenylpropylene oxide) has been studied with the epoxide hydrolase StEH1. lu.se Computational methods, such as empirical valence-bond (EVB) simulations, were used to model the hydrolysis reaction. lu.se These simulations revealed that while the (S,S)-epoxide is converted exclusively to the (1R,2S)-diol, the (R,R)-epoxide yields a mix of products. lu.se The modeling explained that for the (S,S) enantiomer, although a covalent enzyme intermediate can form via attack at either carbon of the oxirane, only one of these intermediates is positioned correctly for the subsequent hydrolytic attack by water, thus ensuring a stereospecific outcome. lu.se

Another reaction pathway that has been modeled for the parent compound, propylene (B89431) oxide, is photolysis. DFT and Time-Dependent DFT (TD-DFT) calculations have been used to investigate its decomposition under UV irradiation. nih.gov These studies propose that the reaction proceeds through diradical pathways and that the formation of propanal is energetically favored over the formation of acetone. nih.gov By calculating the potential energy surface along the intrinsic reaction coordinate (IRC), researchers can visualize the energy barriers and intermediates, providing a detailed map of the reaction pathway. nih.gov

| Substrate | Computational Finding | Observed Outcome | Reference |

|---|---|---|---|

| (S,S)-epoxide | Only the pro-(R,S) alkyl-enzyme intermediate is amenable to hydrolysis. | Exclusive formation of (1R,2S)-diol. | lu.se |

| (R,R)-epoxide | Ring-opening can occur at either carbon with similar energy barriers. | A mixture of diol enantiomers is formed. | lu.se |

Prediction of Chiroptical Properties

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for characterizing chiral molecules. TD-DFT has become a standard and reliable method for predicting these properties from first principles, allowing for the assignment of absolute configuration by comparing calculated spectra to experimental data. nih.govsemanticscholar.org

For propylene oxide, high-resolution ECD spectra have been measured and compared with TD-DFT calculations. mdpi.com These studies show that modern computational methods can accurately reproduce the sign and position of the key bands in the experimental spectrum. mdpi.com The calculations are highly sensitive to the molecular conformation, meaning that an accurate conformational analysis (as described in section 7.1) is a prerequisite for a reliable prediction of the ECD spectrum. semanticscholar.org Discrepancies between calculated and experimental spectra can highlight the challenges in theoretical models, such as accounting for vibronic coupling, which can inspire further refinement of the computational methods. mdpi.com Similar methodologies are applied to this compound to understand how the phenyl chromophore influences its chiroptical response.

| CD Band | Experimental Wavelength (nm) | Spectral Feature | Calculated Match | Reference |

|---|---|---|---|---|

| I | ~173 | Maximum | Sign and spectral position match well with TD-DFT calculations. | mdpi.com |

| II | ~159 | Minimum | Sign and spectral position match well with TD-DFT calculations. | mdpi.com |

| III | ~145 | Maximum | Calculated band shows a spectral shift but correct sign. | mdpi.com |

| IV | ~134 | Minimum | Sign and spectral position match well with TD-DFT calculations. | mdpi.com |

Enzyme-Substrate Docking and Molecular Dynamics Simulations

To understand how this compound interacts with biological macromolecules, particularly enzymes like epoxide hydrolases, researchers use molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand (the substrate) to a protein (the enzyme). nih.gov This method places the substrate into the enzyme's active site in various possible poses and scores them based on factors like electrostatic and van der Waals interactions. This provides a static snapshot of the most likely binding mode. For this compound, docking into an epoxide hydrolase active site would help identify the key amino acid residues that interact with the phenyl group and the oxirane ring, positioning it for catalysis.

Molecular dynamics (MD) simulations build upon the static docking pose by simulating the movements of all atoms in the enzyme-substrate complex over time. mdpi.com These simulations, often run for hundreds of nanoseconds, provide a dynamic view of the interaction. MD can reveal the stability of the docked pose, identify conformational changes in the enzyme upon substrate binding, and map pathways for substrate entry and product exit from the active site. nih.govresearchgate.net For example, MD simulations on an epoxide hydrolase from Bacillus megaterium (BmEH) helped identify a dynamic tunnel involved in substrate and product transport, which was not obvious from the static crystal structure alone. nih.gov

| Step | Purpose | Typical Software/Method |

|---|---|---|

| 1. System Setup | Prepare the enzyme-ligand complex, solvate in a water box, and add ions to neutralize the system. | GROMACS, AMBER; TIP3P water model |

| 2. Energy Minimization | Relax the system to remove steric clashes and unfavorable geometries. | Steepest Descent algorithm |

| 3. Equilibration (NVT & NPT) | Gradually bring the system to the desired temperature (NVT) and pressure (NPT) while restraining the protein and ligand. | Position restraints, Berendsen or V-rescale thermostat, Parrinello-Rahman barostat |

| 4. Production MD | Run the simulation without restraints for a desired length of time (e.g., 100-500 ns) to collect trajectory data. | Leap-frog integrator, Particle Mesh Ewald (PME) for long-range electrostatics |

| 5. Trajectory Analysis | Analyze the simulation data to calculate properties like RMSD, RMSF, hydrogen bonds, and distances. | GROMACS analysis tools, VMD, PyMOL |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Methodologies

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry. While methods exist for preparing (1S,2S)-(-)-1-Phenylpropylene oxide, future research will focus on developing more efficient, sustainable, and highly stereoselective methodologies.

Key areas of future investigation include:

Advanced Catalytic Systems: The exploration of novel catalysts is paramount. This includes the design of more sophisticated metal-based catalysts, such as cobalt and chromium salen complexes, which have shown promise in asymmetric epoxide ring-opening reactions. numberanalytics.comacs.org The development of organocatalysts, like chiral phosphoric acids and amines, offers a metal-free alternative for enantioselective epoxide transformations. numberanalytics.comacs.org

Chemoenzymatic and Biocatalytic Approaches: Leveraging enzymes in synthesis offers significant advantages in terms of selectivity and sustainability. Research into chemoenzymatic strategies, which combine enzymatic transformations with traditional chemical synthesis, could streamline the production of complex molecules from this compound. uni-bayreuth.deresearchgate.net The use of microorganisms like Geotrichum candidum for kinetic resolution highlights the potential of biocatalysis in accessing highly pure stereoisomers. researchgate.net

Catalyst Optimization: A major goal is to develop catalysts that not only provide high enantioselectivity but also operate under milder conditions, with lower catalyst loadings and higher turnover numbers, making the processes more economically viable and environmentally friendly.

| Catalytic System | Examples | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Metal-Based Catalysts | (salen)CrN3, (salen)CoIII complexes | High reactivity and selectivity in kinetic resolution. acs.org | Developing non-toxic, earth-abundant metal catalysts; improving substrate scope. |

| Organocatalysts | Chiral Phosphoric Acids, Chiral Amines | Metal-free, avoids toxic metal contamination, often robust. numberanalytics.comacs.org | Designing new organocatalysts for novel epoxide reactions; understanding stereocontrol. acs.org |

| Biocatalysts/Enzymes | Alcohol Dehydrogenases, Lyases, Whole-cell systems (e.g., Geotrichum candidum) | Exceptional stereoselectivity, mild reaction conditions, environmentally benign. researchgate.netresearchgate.net | Enzyme engineering for enhanced stability and broader substrate acceptance; multi-enzyme cascades. researchgate.net |

Expansion of Synthetic Applications in Complex Chemical Synthesis

This compound is a potent chiral synthon, but its application in the total synthesis of complex molecules remains an area ripe for exploration. Its specific stereochemistry makes it an ideal starting point for constructing molecules with multiple, well-defined stereocenters.

Future research in this domain will likely concentrate on:

Total Synthesis of Natural Products: The compound serves as a key intermediate for synthesizing biologically active natural products. nih.govbohrium.com Its use can significantly simplify synthetic routes to complex polyketides, alkaloids, and other secondary metabolites that possess interesting pharmacological properties. uni-bayreuth.denih.gov

Active Pharmaceutical Ingredients (APIs): The epoxide ring is a versatile functional group that can be opened by a variety of nucleophiles to introduce diverse functionalities, a crucial step in the synthesis of many APIs. mdpi.comnih.gov Future work will involve incorporating this compound into the synthesis of new drug candidates, leveraging its chirality to achieve desired pharmacological effects.

Cascade Reactions: Designing cascade reactions that begin with the stereospecific ring-opening of this compound could provide rapid access to complex molecular architectures. numberanalytics.com These one-pot transformations improve efficiency by minimizing intermediate purification steps, saving time and resources.

| Application Area | Synthetic Strategy | Potential Target Molecules | Rationale for Use |

|---|---|---|---|

| Natural Product Synthesis | Linear synthesis, Convergent synthesis | Polyketides, Alkaloids, Bioactive Terpenes nih.gov | Introduces a defined stereocenter early in the synthesis, simplifying subsequent stereochemical control. bohrium.com |